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Compound of Interest

Compound Name: Flumetover

Cat. No.: B136616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core biophysical properties of Flumetover
(CAS No. 154025-04-4), a benzamide fungicide. The information herein is compiled to support

research, development, and application of this compound, with a focus on its physicochemical

characteristics, mechanism of action, and the standardized methods used for their

determination.

Core Biophysical and Chemical Properties
Flumetover is a synthetic agrochemical compound characterized by a biphenyl backbone with

trifluoromethyl, methoxy, and carboxamide substitutions.[1] These structural features dictate its

interaction with biological systems and its environmental fate. A summary of its key properties

is presented below.
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Property Value Source(s)

Molecular Formula C₁₉H₂₀F₃NO₃ [1]

Molecular Weight 367.4 g/mol [1]

CAS Number 154025-04-4 [1]

IUPAC Name

N-ethyl-3′,4′-dimethoxy-N-

methyl-5-(trifluoromethyl)[1,1′-

biphenyl]-2-carboxamide

Compendium of Pesticide

Common Names

Water Solubility Insoluble (qualitative)
Safety Data Sheet (referencing

OECD Guideline 105)[2][3]

Partition Coefficient (Log P) 4.2 (Computed, XLogP3) PubChem

pKa
Not expected to dissociate in

water
Safety Data Sheet[4][5]

Mechanism of Action: Chitin Synthase Inhibition
Flumetover's primary mode of action as a fungicide is the inhibition of the enzyme chitin

synthase.[1] This enzyme is critical for the biosynthesis of chitin, a fundamental polymer that

provides structural integrity to fungal cell walls. By disrupting this process, Flumetover
compromises the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and

death. This targeted mechanism is effective against a range of fungal pathogens in agricultural

applications.
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Caption: Mechanism of action pathway for Flumetover.

Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate determination of

biophysical properties. The following sections describe the official OECD (Organisation for

Economic Co-operation and Development) guidelines relevant to the properties of Flumetover.
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Partition Coefficient (n-octanol/water): OECD Guideline
107
The n-octanol/water partition coefficient (Log P) is a critical parameter for predicting the

environmental partitioning and bioaccumulation potential of a substance. The Shake Flask

Method, as described in OECD 107, is the standard procedure for its experimental

determination.

Principle: The partition coefficient (P_ow_) is defined as the ratio of the equilibrium

concentrations of a substance in n-octanol and water. The logarithm of this value is the Log P.

Methodology:

Preparation: A solution of the test substance (Flumetover) is prepared in either n-octanol or

water. Both solvents must be mutually saturated prior to the experiment.

Partitioning: Accurately measured volumes of the n-octanol and water phases, along with the

test substance solution, are placed into a vessel. The vessel is then shaken vigorously at a

constant temperature (typically 20-25°C) until equilibrium is reached.

Phase Separation: The two phases are separated cleanly, typically by centrifugation to avoid

emulsification.

Analysis: The concentration of the test substance in each phase is determined using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or

Gas Chromatography (GC).

Calculation: The P_ow_ is calculated as the ratio of the concentration in the n-octanol phase

to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

The experiment is repeated with varying solvent volume ratios to ensure consistency.
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Caption: Experimental workflow for Log P determination via OECD 107.

Water Solubility: OECD Guideline 105
Water solubility is a key factor influencing a compound's bioavailability and environmental

transport. The Flask Method, outlined in OECD 105, is a standard approach to determine this
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property.

Principle: This method determines the saturation mass concentration of a substance in water at

a specific temperature.

Methodology:

Equilibration: An excess amount of the test substance (Flumetover) is added to a flask

containing purified water.

Stirring: The mixture is agitated at a constant temperature for a sufficient duration to achieve

equilibrium. This period can range from 24 hours to several days, and it must be confirmed

that equilibrium has been reached (e.g., by taking measurements at 24-hour intervals until

they are constant).

Phase Separation: The saturated solution is separated from the undissolved solid, typically

by centrifugation or filtration. Care must be taken to avoid altering the temperature during

this step.

Analysis: The concentration of the substance in the clear aqueous solution is determined by

a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Reporting: The solubility is reported in units of mass per volume of solution (e.g., mg/L) at

the specified temperature.

Dissociation Constant in Water (pKa): OECD Guideline
112
The pKa value indicates the extent of ionization of a substance in water, which significantly

affects properties like solubility and membrane permeability.

Principle: The dissociation constant (pKa) is determined by measuring the pH of a solution of

the test substance after the addition of specific volumes of a titrant (a standard acid or base

solution).

Methodology (Titration Method):
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Solution Preparation: A precise amount of the test substance is dissolved in purified water,

often with a co-solvent if solubility is low.

Titration: The solution is titrated with a standardized solution of a strong acid or base.

pH Measurement: The pH of the solution is measured after each addition of the titrant using

a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the measured pH against the volume

of titrant added. The pKa is determined from the inflection point of this curve, which

corresponds to the pH at which the substance is 50% ionized. For substances like

Flumetover that are not expected to dissociate, this test would confirm the absence of a pKa

value within the typical aqueous pH range (2-12).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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